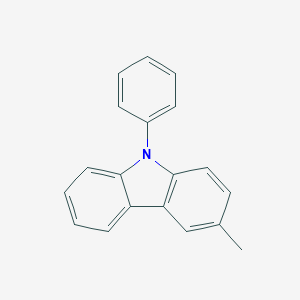

3-Methyl-9-phenyl-9h-carbazole

Description

Significance of Carbazole (B46965) Scaffolds in Advanced Materials and Organic Chemistry

The carbazole scaffold, a tricyclic aromatic heterocycle, is a cornerstone in the development of advanced functional materials and a privileged structure in organic and medicinal chemistry. conicet.gov.arnih.gov Its rigid, planar structure endowed with an electron-rich π-conjugated system provides excellent charge-transport properties, making it a fundamental building block for organic electronics. conicet.gov.arresearchgate.net Carbazole and its derivatives are particularly prominent in the field of organic light-emitting diodes (OLEDs), where they are utilized as host materials for phosphorescent emitters, as hole-transporting materials, and as fluorescent emitters themselves. researchgate.netmdpi.com The inherent thermal and chemical stability of the carbazole nucleus contributes to the operational longevity of these electronic devices. thieme-connect.comcrimsonpublishers.com

The versatility of the carbazole ring system allows for functionalization at various positions, most notably at the N-9 position and the C-3 and C-6 positions. This adaptability enables the fine-tuning of its electronic and photophysical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the triplet energy. mdpi.com In addition to materials science, carbazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. nih.gov The development of novel synthetic methodologies, such as cross-coupling reactions and C-H activation, has further expanded the accessibility and diversity of carbazole-based compounds. rsc.org

Overview of N-Substituted Carbazole Research

Substitution at the nitrogen atom (N-9 position) of the carbazole core is a primary strategy for modifying its fundamental properties to suit specific applications. conicet.gov.arnih.gov Attaching various substituents, from simple alkyl chains to complex aromatic systems, significantly influences the molecule's solubility, thermal stability, and electronic characteristics. crimsonpublishers.com Among the vast array of N-substituted carbazoles, N-phenylcarbazole derivatives have garnered substantial attention. conicet.gov.ar

The introduction of a phenyl group at the N-9 position creates a non-coplanar structure due to steric hindrance between the phenyl and carbazole rings. This twisted conformation can disrupt π-conjugation, which is often beneficial for achieving high triplet energies—a critical requirement for host materials in blue phosphorescent OLEDs. researchgate.net Research has shown that N-phenyl substitution enhances thermal stability and can be used to tune photoluminescence properties. conicet.gov.ar The electronic nature of the N-phenyl ring can be further modified with electron-donating or electron-withdrawing groups, providing another layer of control over the final properties of the molecule. nih.gov

Extensive research has been dedicated to the synthesis and characterization of N-phenylcarbazole derivatives. Synthetic routes often involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, or more recently, photostimulated reactions. mdpi.comacs.org These efforts have produced a library of N-phenylcarbazole-based materials with tailored properties for applications ranging from electrochromic devices to fluorescent probes. conicet.gov.ar

Specific Context of 3-Methyl-9-phenyl-9h-carbazole within Carbazole Chemistry

This compound is a specific derivative within the N-phenylcarbazole family, distinguished by a methyl group at the C-3 position of the carbazole skeleton. This substitution pattern is expected to influence its electronic and photophysical properties. The methyl group, being weakly electron-donating, can subtly alter the HOMO/LUMO energy levels compared to the unsubstituted N-phenylcarbazole parent compound.

The synthesis of this compound has been achieved through a photoinitiated SRN1 reaction of 2'-halo-N-phenyl-[1,1'-biphenyl]-2-amines. This "transition-metal-free" method provides an efficient intramolecular C-N bond formation, yielding the target compound as a dark yellow oil. acs.org

| Property | Value | Source |

|---|---|---|

| CAS Number | 1202362-88-6 | canbipharm.combldpharm.comchemicalbook.com |

| Molecular Formula | C19H15N | canbipharm.combldpharm.com |

| Molecular Weight | 257.33 g/mol | canbipharm.com |

The characterization of this compound has been reported, including its 1H NMR spectral data. acs.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Source |

|---|---|---|---|---|

| 8.10 | dt | 7.6, 0.8 | Aromatic Proton | acs.org |

| 7.93 | t | 0.8 | Aromatic Proton | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N/c1-14-11-12-19-17(13-14)16-9-5-6-10-18(16)20(19)15-7-3-2-4-8-15/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPLCPIXXJOBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595819 | |

| Record name | 3-Methyl-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202362-88-6 | |

| Record name | 3-Methyl-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Methyl 9 Phenyl 9h Carbazole

Historical and Contemporary Approaches to Carbazole (B46965) Core Formation

The synthesis of the carbazole ring system, the structural foundation of 3-Methyl-9-phenyl-9H-carbazole, has been approached through numerous methods over the years. These strategies primarily revolve around the formation of the central pyrrole (B145914) ring fused between two benzene (B151609) rings. Key contemporary methods include intramolecular cyclization reactions and transition metal-catalyzed cross-coupling reactions.

Intramolecular Cyclization Reactions for N-Phenylcarbazole Synthesis

Intramolecular cyclization is a powerful strategy for constructing the carbazole skeleton, often involving the formation of a carbon-carbon or carbon-nitrogen bond in a pre-assembled diarylamine precursor.

One notable method is the palladium-catalyzed dehydrogenative cyclization of triphenylamine (B166846) to yield N-phenylcarbazole. mdpi.com This approach involves an intramolecular C-H/C-H biaryl coupling. Similarly, N-arylated o-iodoanilines can undergo intramolecular palladium-catalyzed arylation in a one-pot, two-step procedure to produce carbazole derivatives in good yields. nih.gov

A distinct, "transition-metal-free" approach involves the photostimulated intramolecular SRN1 reaction of N-phenyl-2'-halo[1,1'-biphenyl]-2-amines. acs.org This reaction proceeds via a radical-nucleophilic substitution mechanism, initiated by light, to form the cyclized carbazole product. This method has been shown to be highly efficient for synthesizing N-phenyl substituted carbazoles, often with better yields compared to their N-unsubstituted counterparts. acs.org For instance, while the cyclization of 2'-bromo[1,1'-biphenyl]-2-amine gives 9H-carbazole in a 57% yield, the corresponding N-phenyl derivative cyclizes to give the N-phenylcarbazole product in 93% yield under the same conditions. acs.org

The following table summarizes representative intramolecular cyclization strategies for forming the N-phenylcarbazole core.

| Precursor Type | Reaction Name/Type | Catalyst/Conditions | Product | Yield | Citation |

| Triphenylamine | Dehydrogenative Cyclization | Pd(OAc)₂ | N-phenylcarbazole | Good | mdpi.com |

| N-phenyl-2'-halo[1,1'-biphenyl]-2-amine | Photostimulated SRN1 | hv, K₂CO₃, DMSO | N-phenyl-9H-carbazole | 93% | acs.org |

| o-Iodoaniline + Silylaryl triflate | N-arylation / Pd-catalyzed cyclization | CsF then Pd catalyst | Carbazole derivatives | Good to Excellent | nih.gov |

Cross-Coupling Reactions in Carbazole Construction

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction of carbazoles. These methods typically involve the sequential formation of C-N and C-C bonds to assemble the tricyclic system.

Palladium-catalyzed reactions are particularly prominent. The Buchwald-Hartwig amination is a widely used method for the crucial C-N bond formation step, coupling an aniline (B41778) derivative with an aryl halide. acs.orgacs.org This can be followed by an intramolecular C-C bond formation to complete the carbazole ring. For example, a palladium-catalyzed tandem sequence of intermolecular amination followed by intramolecular direct arylation can be used to synthesize functionalized carbazoles from inexpensive 1,2-dichloroarenes. organic-chemistry.org

Another powerful cross-coupling method is the Suzuki reaction. This reaction can be employed to form the biaryl C-C bond of the carbazole precursor. For instance, the Suzuki coupling of N-heteroaryl halides with boronic acids like 9-phenyl-9H-carbazol-3-ylboronic acid demonstrates a pathway to functionalize the carbazole skeleton after its initial formation. scispace.com

Mechanochemistry, utilizing high-temperature ball-milling, has emerged as a solvent-free and efficient alternative for C-N cross-coupling. This technique has been successfully used for the palladium-catalyzed N-arylation of carbazoles with aryl halides, proving effective even for poorly soluble reactants. nih.gov

Targeted Synthesis of this compound

The specific synthesis of this compound requires precise control over the placement of the methyl group at the C3 position and the phenyl group at the N9 position. This can be achieved by either starting with appropriately substituted precursors or by functionalizing the pre-formed carbazole ring system.

Strategies for Methylation at the C3 Position

Synthesis from Methylated Precursors : A common approach is to begin the synthesis with a starting material that already contains the methyl group in the desired position. For example, a methylated version of a 2'-halo[1,1'-biphenyl]-2-amine could be used in a subsequent cyclization reaction. acs.org

Post-Cyclization Functionalization : Alternatively, the 9-phenyl-9H-carbazole core can be synthesized first, followed by the introduction of the methyl group. This typically involves a two-step process of halogenation followed by a cross-coupling reaction. For instance, carbazoles can be brominated at the C3 or C6 position. chim.it The resulting 3-bromo-9-phenyl-9H-carbazole can then be subjected to a palladium-catalyzed cross-coupling reaction with a methylating agent. Another route involves converting the 3-bromo intermediate into a boronic acid derivative, such as 9-phenyl-9H-carbazol-3-ylboronic acid, which is a versatile precursor for introducing various functional groups, including methyl. scispace.com

Strategies for Phenylation at the N9 Position

The introduction of the phenyl group at the nitrogen atom (N9 position) is a critical step, which can be performed either before or after the carbazole ring is formed.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a highly effective method for N-arylation. It can be used to couple a carbazole (or a precursor like a diarylamine) with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) to form the N-phenyl bond. acs.org

Ullmann Condensation : A more classical method, the Ullmann condensation involves the copper-catalyzed reaction of a carbazole with an aryl halide. While effective, it often requires harsher reaction conditions than palladium-catalyzed methods.

Mechanochemical C-N Coupling : As mentioned, solid-state ball-milling provides a modern, efficient, and environmentally cleaner approach for the N-arylation of carbazoles. nih.gov

Multi-step Synthetic Sequences and Optimization

A documented successful synthesis involves a two-step sequence starting from 2'-bromo-5'-methyl-[1,1'-biphenyl]-2-amine. acs.org

N-Phenylation : The first step is a Buchwald-Hartwig amination to introduce the phenyl group at the nitrogen atom. The 2'-bromo-5'-methyl-[1,1'-biphenyl]-2-amine is reacted with iodobenzene using a palladium catalyst to yield the N-phenyl-[1,1'-biphenyl]-2-amine precursor. acs.org

Intramolecular Cyclization : The second step is a photostimulated SRN1 intramolecular cyclization. The N-phenylated precursor is irradiated with light in the presence of a base (potassium carbonate) in DMSO to induce ring closure, forming the final product, this compound, in high yield. acs.org

The table below outlines this specific synthetic pathway.

| Step | Reactants | Reagents/Catalyst | Product | Yield | Citation |

| 1 | 2'-bromo-5'-methyl-[1,1'-biphenyl]-2-amine, Iodobenzene | Pd₂(dba)₃, P(t-Bu)₃, NaOt-Bu | N-phenyl-2'-bromo-5'-methyl-[1,1'-biphenyl]-2-amine | Low | acs.org |

| 2 | N-phenyl-2'-bromo-5'-methyl-[1,1'-biphenyl]-2-amine | hv, K₂CO₃, DMSO | This compound | 87% | acs.org |

Optimization of such sequences involves screening catalysts, ligands, bases, and solvents to maximize the yield of each step. The choice of starting with a methylated biphenyl (B1667301) and then performing phenylation and cyclization appears to be a highly effective strategy for achieving the target molecule with good regiochemical control and in high yield. acs.org

Condensation Reactions and Subsequent Alkylation/Arylation

Classical and modern condensation reactions are foundational to carbazole synthesis and can be adapted for the preparation of this compound. These methods typically involve the formation of the key C-N or C-C bonds that define the carbazole core.

One of the most effective and widely used methods for forming the N-aryl bond in carbazole synthesis is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. organic-chemistry.org For the synthesis of this compound, this reaction could be envisioned in two ways: coupling 3-methyl-9H-carbazole with a phenyl halide (like bromobenzene) or coupling aniline with a suitably substituted 3-methyl-dihalobiphenyl. The former approach is often more direct. The reaction typically requires a palladium precatalyst, a phosphine (B1218219) ligand, and a base. acs.org The choice of ligand is critical and can significantly influence the reaction's efficiency, with bulky, electron-rich phosphines often providing the best results. acs.org

Another prominent method is the Ullmann condensation , a copper-catalyzed reaction that serves as a traditional alternative to palladium-catalyzed methods. researchgate.netresearchgate.net This reaction can be used to synthesize N-phenylcarbazoles by coupling a carbazole with a phenyl halide, often at elevated temperatures. mdpi.com For instance, reacting 3-methyl-9H-carbazole with iodobenzene in the presence of a copper catalyst and a base would yield the target molecule. While effective, Ullmann conditions can be harsh, requiring high temperatures and sometimes stoichiometric amounts of copper. researchgate.net

These condensation strategies are summarized in the table below.

Table 1: Overview of Condensation and Cross-Coupling Reactions for N-Phenylation

| Reaction Name | Catalyst System | Typical Reactants | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos) + Base (e.g., Cs₂CO₃, t-BuONa) | Aryl Halide + Amine | Mild reaction conditions, high functional group tolerance, broad substrate scope. organic-chemistry.orgacs.org |

This table is generated based on general principles of the named reactions and may not represent a specific, optimized synthesis for this compound.

Photostimulated Reactions for C-N Bond Formation

A highly efficient and mild route to carbazole synthesis that avoids transition metals involves photostimulated reactions. conicet.gov.arnih.gov This method utilizes a photoinitiated SRN1 (substitution radical-nucleophilic, unimolecular) mechanism to achieve intramolecular C-N bond formation. acs.org

The synthesis of this compound (designated as compound 10b in a key study) has been successfully demonstrated using this approach. acs.org The process starts with a precursor molecule, N-phenyl-4-methyl-2'-chloro-[1,1']-biphenyl-2-amine, which is prepared separately via a Buchwald-Hartwig coupling. acs.org This precursor, containing both the amine nucleophile and the aryl halide leaving group, is then subjected to photostimulation in the presence of a strong base.

The reaction proceeds under mild conditions, typically using UV light irradiation in a solvent like DMSO or liquid ammonia (B1221849) at low temperatures, and in the presence of a base such as potassium tert-butoxide (t-BuOK). conicet.gov.ar For the synthesis of this compound, this photostimulated cyclization afforded an excellent isolated yield of 87%. acs.org

Table 2: Photostimulated Synthesis of N-Phenylcarbazoles

| Precursor | Product | Solvent | Yield | Reference |

|---|---|---|---|---|

| N-phenyl-2'-chloro-[1,1']-biphenyl-2-amine | 9-Phenyl-9H-carbazole | DMSO | 93% | acs.org |

| N-phenyl-4-methyl-2'-chloro-[1,1']-biphenyl-2-amine | This compound | DMSO | 87% | acs.org |

This table highlights the high efficiency of the photostimulated SRN1 reaction for synthesizing N-phenylated carbazoles.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The pathways to this compound involve distinct and well-studied mechanistic cycles.

Proposed Reaction Mechanisms

The photostimulated synthesis of carbazoles proceeds through a photoinitiated SRN1 chain mechanism . conicet.gov.arconicet.gov.ar The key steps are:

Initiation : The reaction is initiated by the photo-induced transfer of an electron to the aryl halide precursor, generating a radical anion.

Fragmentation : The radical anion rapidly fragments, cleaving the carbon-halogen bond to release a halide ion and form an aryl radical.

Intramolecular Cyclization : The aryl radical is then attacked intramolecularly by the pendant anilide anion (formed by the deprotonation of the amine by the base) to form a new C-N bond, resulting in a cyclohexadienyl-type radical anion intermediate.

Electron Transfer (Propagation) : This radical anion intermediate transfers its excess electron to a new molecule of the starting aryl halide precursor, regenerating the radical anion and propagating the chain reaction. The product is formed upon protonation.

The Buchwald-Hartwig amination , used to prepare the precursor for the photostimulated reaction, follows a palladium-catalyzed cycle. organic-chemistry.org The generally accepted mechanism involves:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 2'-chloro-2-iodo-4'-methylbiphenyl) in an oxidative addition step to form a Pd(II) complex.

Amine Coordination and Deprotonation : The amine (e.g., aniline) coordinates to the palladium center, and subsequent deprotonation by the base forms a palladium-amido complex.

Reductive Elimination : The final step is reductive elimination from the palladium-amido complex, which forms the new C-N bond of the desired N-arylated product (the biphenylamine precursor) and regenerates the active Pd(0) catalyst.

Factors Influencing Reaction Yield and Selectivity

Several factors critically influence the efficiency and selectivity of the synthesis of this compound.

In the photostimulated SRN1 reaction , the presence of a strong base like potassium tert-butoxide is essential. conicet.gov.ar The base deprotonates the amine to form the anilide anion, which is the active nucleophile required for the intramolecular cyclization step. Reactions carried out in the absence of a base show only trace amounts of the carbazole product, highlighting the base's importance in initiating the reaction. conicet.gov.ar

Furthermore, the N-phenyl substituent itself has a profound impact on reaction outcomes. acs.org Studies comparing the cyclization of N-phenylated biphenylamines with their non-phenylated (N-H) counterparts show that the N-phenyl group significantly improves the yield. For example, the N-phenylated precursor to 9-phenylcarbazole (B72232) gives a 93% yield, whereas the corresponding N-H precursor yields only 57% of 9H-carbazole under similar conditions. acs.org Crucially, the N-phenylated precursors lead exclusively to the cyclized carbazole product. In contrast, the N-H precursors often yield a mixture of the cyclized carbazole and a reduced (dehalogenated) biphenylamine byproduct, thus lowering the selectivity for the desired carbazole. acs.org

For palladium-catalyzed condensation reactions like the Buchwald-Hartwig amination, the key factors influencing yield and selectivity include:

Ligand : The structure and electronic properties of the phosphine ligand are paramount. Bulky, electron-rich ligands generally promote the oxidative addition and reductive elimination steps, leading to higher yields. acs.org

Solvent and Temperature : These parameters must be optimized to ensure solubility of all components and to achieve a suitable reaction rate without promoting catalyst decomposition or side reactions.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 9 Phenyl 9h Carbazole

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Analysis of Molecular Geometry and Bond Parameters

The molecular geometry of carbazole (B46965) derivatives is characterized by the tricyclic structure of the carbazole core, which consists of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring. wikipedia.org The introduction of substituents, such as a methyl group at the 3-position and a phenyl group at the 9-position (N-position), influences the bond lengths and angles within the molecule.

The geometry around the nitrogen atom in the carbazole ring is trigonal planar, consistent with sp² hybridization. The sum of the angles around the nitrogen atom in carbazole derivatives is typically close to 360°, confirming this planarity. nih.gov

Table 1: Typical Bond Parameters in Substituted Carbazole Derivatives

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-N (carbazole ring) | 1.38 - 1.40 | - |

| C-C (aromatic) | 1.37 - 1.41 | 118 - 122 |

| N9-C (phenyl substituent) | 1.43 - 1.45 | - |

| C-N-C (within pyrrole (B145914) ring) | - | ~109 |

Note: Data is generalized from various carbazole derivatives.

Assessment of Planarity and Torsion Angles

The carbazole ring system itself is known to be nearly planar. nih.govnih.gov However, the orientation of the phenyl group at the 9-position is a critical structural feature. Due to steric hindrance between the hydrogen atoms on the phenyl ring and those on the carbazole core, the phenyl group is significantly twisted out of the plane of the carbazole moiety. mdpi.com

This rotation is quantified by the dihedral (torsion) angle between the plane of the carbazole system and the plane of the N-phenyl ring. In various 9-phenylcarbazole (B72232) derivatives, this angle typically ranges from 43° to 84°. nih.govnih.goviucr.orgmdpi.com For example, in two independent molecules of 2-nitro-3-phenyl-9H-carbazole, the dihedral angles were found to be 55.54° and 43.46°. nih.goviucr.org In another related compound, 1-(4-fluorobenzoyl)-9H-carbazole, this dihedral angle is 54.9°. mdpi.com This non-planar conformation has significant implications for the electronic properties of the molecule, as it affects the degree of π-conjugation between the phenyl substituent and the carbazole core.

Table 2: Torsion Angles in Related N-Aryl Carbazole Structures

| Compound | Dihedral Angle (Carbazole Plane vs. Phenyl Plane) |

|---|---|

| 2-nitro-3-phenyl-9H-carbazole (Molecule 1) | 55.54 (6)° |

| 2-nitro-3-phenyl-9H-carbazole (Molecule 2) | 43.46 (7)° |

| 1-(4-Fluorobenzoyl)-9H-carbazole | 54.9° |

| 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl] (Molecule A) | 49.1 (2)° |

Intermolecular Interactions in the Crystal Lattice (e.g., C-H...π, π-π stacking)

In the solid state, the packing of carbazole derivatives is governed by various non-covalent intermolecular interactions. These interactions are crucial in determining the crystal structure and influence the material's bulk properties.

C-H...π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. In the crystal structures of carbazole derivatives, C-H...π interactions are commonly observed between the carbazole units of adjacent molecules. researchgate.net For example, in the crystal packing of 9-butyl-3-(9-butyl-9H-carbazol-3-yl), intermolecular C-H···π interactions are influential, with a hydrogen atom approaching the centroid of a phenyl ring at a distance of 2.98 Å. nih.gov

π-π Stacking: Given their extended aromatic nature, π-π stacking interactions are a dominant feature in the crystal lattice of carbazoles. acs.org These interactions occur when the planar carbazole cores of neighboring molecules arrange in a face-to-face or offset fashion. The distances for these interactions are typically in the range of 3.4 to 3.9 Å. researchgate.netnih.gov In the crystal structure of 2-nitro-3-phenyl-9H-carbazole, π–π stacking interactions are observed along the c-axis direction with a centroid-centroid distance of approximately 3.4 Å. nih.gov These interactions facilitate charge transport in organic electronic devices. nih.gov

Table 3: Common Intermolecular Interactions in Carbazole Lattices

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| C-H...π | A C-H bond interacts with the π-electron cloud of an aromatic ring. | 2.5 - 2.9 (H to ring centroid) |

Comparative Spectroscopic Analysis with Related Carbazole Derivatives

Spectroscopic techniques provide valuable information on the electronic structure and functional groups present in 3-Methyl-9-phenyl-9H-carbazole.

Infrared (IR) Spectroscopy: The IR spectrum of carbazole derivatives shows characteristic absorption bands. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the C-H stretching from the methyl group is expected in the 2800–3000 cm⁻¹ range. nih.gov Aromatic C=C stretching vibrations usually appear in the 1500–1600 cm⁻¹ region. nih.gov The C-N stretching vibrations within the carbazole ring can also be identified.

UV-Visible (UV-Vis) Spectroscopy: Carbazole derivatives are known for their distinct UV-Vis absorption spectra. They typically exhibit strong absorption bands in the UV region, which are attributed to π→π* electronic transitions within the conjugated carbazole system. emu.edu.tr For many carbazole derivatives, absorption maxima are observed in the 250–300 nm range, with an additional lower energy absorption band often appearing between 350 and 410 nm. nih.goviucr.orgnsf.gov The position of these bands can be influenced by substituents and the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. For a closely related compound, 3-Methyl-9H-carbazole-9-carbaldehyde, the methyl protons (CH₃) show a signal around δ 2.72 ppm. The aromatic protons of the carbazole and phenyl rings are expected to appear as a complex multiplet in the region of δ 7.2–8.5 ppm. In ¹³C NMR, the methyl carbon would resonate at a higher field (around 20-25 ppm), while the aromatic carbons would appear in the typical downfield region of 110-145 ppm.

Table 4: Comparative Spectroscopic Data for Carbazole Derivatives

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value for Carbazole Derivatives |

|---|---|---|

| IR Spectroscopy | Aromatic C-H Stretch | >3000 cm⁻¹ |

| Aliphatic C-H Stretch (Methyl) | 2800-3000 cm⁻¹ nih.gov | |

| Aromatic C=C Stretch | 1500-1600 cm⁻¹ nih.gov | |

| UV-Vis Spectroscopy | π→π* Transitions | 250-300 nm and 350-410 nm nih.goviucr.orgnsf.gov |

| ¹H NMR Spectroscopy | Aromatic Protons | δ 7.2-8.5 ppm |

This detailed structural and spectroscopic analysis provides a comprehensive profile of this compound, highlighting the key features that define its chemical behavior and physical properties.

Lack of Publicly Available Computational Data for this compound Hinders In-Depth Theoretical Analysis

Despite the growing interest in carbazole derivatives for applications in materials science, a comprehensive public repository of computational and theoretical investigations specifically focused on this compound remains elusive. Extensive searches of scholarly articles and chemical databases have revealed a significant gap in the availability of detailed quantum chemical calculations for this particular compound. While the synthesis and application of this compound as a precursor in organic electronics are documented, in-depth theoretical studies detailing its molecular geometry, electronic structure, and excited-state properties are not readily accessible in the public domain.

Typically, a thorough computational analysis of a molecule like this compound would involve a multi-faceted approach, as outlined in the requested investigation structure. This would begin with the optimization of the molecule's three-dimensional structure to find its most stable geometric conformation. Following this, an analysis of its electronic frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be conducted to determine its electron-donating and electron-accepting capabilities, respectively. The energy difference between these orbitals, known as the energy bandgap, is a crucial parameter for predicting the material's electronic and optical properties.

Further computational explorations would include the generation of a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks. Aromaticity indices would be calculated to quantify the degree of aromatic character in the carbocyclic and heterocyclic rings of the carbazole core, which influences the molecule's stability and electronic properties. Finally, excited-state calculations using methods like TD-DFT would be employed to understand the nature of its electronic transitions, which is fundamental to its performance in optoelectronic applications.

The scientific community relies on the publication of such fundamental research to build upon existing knowledge and accelerate innovation. The lack of available computational data for this compound highlights a potential area for future research, which would be valuable for scientists and engineers working on the development of next-generation organic electronic materials.

Computational and Theoretical Investigations of 3 Methyl 9 Phenyl 9h Carbazole

Excited State Calculations (e.g., TD-DFT)

Singlet and Triplet Excited State Energies

Theoretical calculations, primarily employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in determining the energies of the singlet (S₁) and triplet (T₁) excited states of carbazole-based molecules. For carbazole (B46965) and its derivatives, the S₁ state is typically reached through photoexcitation, and its energy level is a key factor in determining the fluorescence properties of the molecule. The T₁ state, which is lower in energy than the S₁ state in most organic molecules, plays a crucial role in phosphorescence and the efficiency of organic light-emitting diodes (OLEDs) through processes like thermally activated delayed fluorescence (TADF).

Table 1: Representative Excited State Energy Data for Related Carbazole Derivatives

| Compound | S₁ Energy (eV) | T₁ Energy (eV) | Method of Determination |

| Carbazole | 3.82 | Not Specified | Experimental (Gas Phase) mdpi.com |

| 9-phenyl-9H-carbazole-based o-carboranyl compounds | Not Specified | Not Specified | TD-DFT Calculations nih.gov |

Nature of Electronic Transitions (e.g., π-π*, Intramolecular Charge Transfer - ICT)

The electronic transitions in 3-Methyl-9-phenyl-9H-carbazole are expected to be predominantly of π-π* and intramolecular charge transfer (ICT) character. The carbazole moiety itself is a rich π-electron system, and its absorption and emission properties are governed by π-π* transitions. The introduction of a phenyl group at the 9-position introduces the possibility of ICT, where electron density is transferred from the electron-rich carbazole unit (donor) to the phenyl ring (acceptor) upon photoexcitation.

Theoretical calculations on 9-phenyl-9H-carbazole-based systems have confirmed that the lowest-energy electronic transitions arise from a combination of the locally excited (LE) π–π* transition of the carbazole moiety and an ICT transition. nih.gov The extent of ICT is highly dependent on the dihedral angle between the carbazole and phenyl rings. A more twisted conformation would lead to less overlap between the π-orbitals of the donor and acceptor units, potentially resulting in weaker ICT character. The methyl group at the 3-position is expected to slightly enhance the electron-donating ability of the carbazole core, which could influence the energy and intensity of the ICT band.

Molecular Dynamics Simulations (if applicable for interactions/assembly)

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and intermolecular interactions in different environments. For a molecule like this compound, MD simulations could be particularly useful in understanding its behavior in the solid state, such as molecular packing in crystals and the dynamics of molecular rotors. acs.org

While specific MD simulations for this compound were not found in the search results, the methodology has been applied to study the excited-state dynamics of open-shell systems and photoinduced phenomena in a broader context. lanl.gov Such simulations can provide insights into how the molecule's conformation fluctuates over time and how these fluctuations might affect its photophysical properties. For instance, in a condensed phase, intermolecular interactions can restrict the rotation of the phenyl group, which in turn would affect the ICT character and the excited-state relaxation pathways.

Correlation between Theoretical Predictions and Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation helps in refining the computational methods and provides a deeper understanding of the experimental results.

Gas Phase vs. Solid State Conformations

The conformation of this compound, particularly the dihedral angle between the phenyl and carbazole rings, is expected to differ between the gas phase and the solid state. In the gas phase, the molecule is isolated, and its conformation is determined by intramolecular forces. Theoretical calculations, such as those using DFT, can predict this minimum energy conformation.

In the solid state, intermolecular forces, such as π-π stacking and van der Waals interactions, play a significant role in determining the molecular packing and conformation. X-ray crystallography is the primary experimental technique to determine solid-state structures. For substituted carbazoles, it has been shown that crystal packing can significantly influence the molecular arrangement. rsc.org Comparing the theoretically predicted gas-phase conformation with the experimentally determined solid-state structure can reveal the extent of intermolecular influence on the molecular geometry.

Theoretical Spectroscopic Data Validation

TD-DFT calculations are commonly used to predict the UV-Vis absorption spectra of molecules. These theoretical spectra can be compared with experimentally measured spectra to validate the computational methodology. The calculated absorption wavelengths (λ_max), excitation energies, and oscillator strengths can be correlated with the positions and intensities of the absorption bands observed in experimental spectra.

For instance, a study on 9-p-tolyl-9H-carbazole-3-carbaldehyde showed that the calculated absorption spectra provided a good description of the band maxima in the observed electronic spectrum. nih.gov Similarly, for this compound, comparing the TD-DFT predicted spectrum with the experimental UV-Vis spectrum would allow for the assignment of the observed absorption bands to specific electronic transitions (e.g., π-π* or ICT). Discrepancies between the theoretical and experimental spectra can often be attributed to solvent effects, which can be modeled in calculations using methods like the Polarizable Continuum Model (PCM), or to limitations in the theoretical method itself.

Photophysical Properties and Optoelectronic Behavior of 3 Methyl 9 Phenyl 9h Carbazole

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For carbazole-based compounds, the absorption spectra typically feature intense bands in the ultraviolet region, corresponding to π–π* transitions within the aromatic system.

The UV-Vis absorption spectrum of carbazole (B46965) derivatives is characterized by distinct absorption bands. The parent 9-phenyl-9H-carbazole exhibits an absorption maximum around 284 nm, which is attributed to the π–π* transition of the carbazole group. mdpi.com For substituted carbazoles, the position and intensity of these bands can be influenced by the nature and position of the substituents.

In a study of 9-phenyl-9H-carbazole-based luminophores, a compound closely related to the subject of this article, 3-methyl-9-(p-tolyl)-9H-carbazole (3M), exhibited a low-energy absorption band centered at approximately 329 nm with a broad shoulder extending to 350 nm. mdpi.com This band is attributed to the spin-allowed π–π* transition of the 9-phenyl-9H-carbazole moiety, potentially with some contribution from a weak intramolecular charge transfer (ICT) between the carbazole and the substituted phenyl group. mdpi.com Another related compound, 2-nitro-3-phenyl-9H-carbazole, shows an absorption band extending from 260 nm to 410 nm, with a lower energy peak around 350 nm. nih.gov

Generally, carbazole-based compounds display three main absorption peaks in the range of 240–365 nm. rsc.org These peaks correspond to π–π* electron transitions within the conjugated molecule. rsc.org

Table 1: UV-Vis Absorption Data for 3-Methyl-9-phenyl-9H-carbazole and Related Compounds

| Compound | Solvent | Absorption Maxima (λabs, nm) | Reference |

| 3-Methyl-9-(p-tolyl)-9H-carbazole (3M) | THF | ~329 | mdpi.com |

| 9-Phenyl-9H-carbazole | - | 284 | mdpi.com |

| 2-Nitro-3-phenyl-9H-carbazole | CH2Cl2 | ~350 | nih.gov |

Note: Data for 3M is for a closely related compound where the phenyl group at the 9-position is substituted with a methyl group (p-tolyl).

The introduction of substituents on the carbazole or the 9-phenyl ring can significantly alter the absorption characteristics. Electron-donating groups, such as a methyl group, can cause a bathochromic (red) shift in the absorption maxima due to the destabilization of the highest occupied molecular orbital (HOMO). The methyl group at the 3-position of the carbazole ring in this compound is expected to have such an effect.

The extent of conjugation also plays a crucial role. Extending the π-conjugation by introducing additional aromatic rings or unsaturated linkages typically leads to a red shift in the absorption spectrum. The phenyl group at the 9-position of the carbazole is not fully coplanar with the carbazole ring system, which can limit the extent of conjugation. The dihedral angle between the carbazole and phenyl rings influences the electronic communication between these two moieties.

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. For carbazole derivatives, fluorescence is the most common form of photoluminescence, and these compounds are known for their often strong blue emission.

The emission spectrum of 9-phenyl-9H-carbazole is characterized by emission maxima around 361 nm and 377 nm. mdpi.com For the related compound 3-methyl-9-(p-tolyl)-9H-carbazole (3M), very weak emission is observed in the region of 380–420 nm in tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com However, in a rigid state, such as in THF at 77 K, an intense yellowish emission is observed at approximately 535 nm. mdpi.com This significant shift in emission is indicative of a change in the nature of the excited state.

The emission of 2-nitro-3-phenyl-9H-carbazole, when excited at 350 nm, shows a dominant broad peak in the blue-violet region at 400 nm. nih.gov The spectral profile of the emission can provide information about the vibrational levels of the ground state and the geometry of the molecule in the excited state.

Table 2: Photoluminescence Emission Data for this compound and Related Compounds

| Compound | Solvent/State | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Reference |

| 3-Methyl-9-(p-tolyl)-9H-carbazole (3M) | THF at 298 K | - | 380-420 (very weak) | mdpi.com |

| 3-Methyl-9-(p-tolyl)-9H-carbazole (3M) | THF at 77 K | - | ~535 (intense) | mdpi.com |

| 9-Phenyl-9H-carbazole | - | - | 361, 377 | mdpi.com |

| 2-Nitro-3-phenyl-9H-carbazole | CH2Cl2 | 350 | 400 | nih.gov |

Note: Data for 3M is for a closely related compound where the phenyl group at the 9-position is substituted with a methyl group (p-tolyl).

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The parent carbazole has a fluorescence quantum yield of 0.38 in cyclohexane. aatbio.com For derivatives, the quantum yield can be highly dependent on the substituents and the solvent.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. acs.org This effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Carbazole derivatives have been shown to exhibit AIE. For instance, the significant enhancement of emission for 3-methyl-9-(p-tolyl)-9H-carbazole (3M) in the rigid state (frozen THF) compared to the solution at room temperature suggests AIE behavior. mdpi.com In solution, intramolecular rotations of the phenyl and tolyl groups can lead to non-radiative decay. In the aggregated or frozen state, these rotations are restricted, leading to the observed strong emission. This phenomenon is crucial for applications in solid-state lighting and sensing.

Solvent Effects on Emission (Solvatochromism)

The emission properties of carbazole derivatives are often sensitive to the polarity of the surrounding solvent medium, a phenomenon known as solvatochromism. This behavior is particularly pronounced in molecules with a significant difference in dipole moment between the ground and excited states, which is characteristic of compounds exhibiting intramolecular charge transfer (ICT).

While specific solvatochromism data for this compound is not extensively documented in dedicated studies, the behavior of analogous carbazole-based donor-acceptor systems provides valuable insights. For instance, in related donor-acceptor luminophores connected via a carbazole linker, the emission spectra show a strong dependence on solvent polarity. rsc.org Generally, as the solvent polarity increases, a bathochromic (red) shift in the emission wavelength is observed. This is indicative of a more polar excited state that is stabilized by the polar solvent molecules.

The expected solvatochromic behavior of this compound would likely exhibit a positive solvatochromism, where the emission peak shifts to longer wavelengths in more polar solvents. This is due to the stabilization of the polar intramolecular charge transfer (ICT) excited state by the solvent's electric field. The magnitude of this shift would be dependent on the change in dipole moment upon excitation.

Table 1: Expected Emission Maxima of this compound in Various Solvents (Hypothetical Data Based on Analogous Compounds)

| Solvent | Polarity Index | Expected Emission Maximum (λem, nm) |

|---|---|---|

| n-Hexane | 0.1 | ~380-390 |

| Toluene | 2.4 | ~390-400 |

| Dichloromethane | 3.1 | ~400-415 |

| Acetone | 5.1 | ~415-430 |

| Acetonitrile | 5.8 | ~420-435 |

Intramolecular Charge Transfer (ICT) Characteristics

The molecular architecture of this compound inherently possesses a donor-acceptor (D-A) character. The carbazole moiety, particularly with the electron-donating methyl group at the 3-position, acts as the electron donor. The phenyl group attached to the nitrogen atom (9-position) can act as an electron acceptor, although its acceptor strength is relatively weak compared to more conventional electron-withdrawing groups.

Upon photoexcitation, an intramolecular charge transfer can occur from the electron-rich carbazole ring to the phenyl group. This ICT process is a key determinant of the compound's photophysical properties, including its fluorescence characteristics and solvatochromism. The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor moieties, which in turn is affected by the dihedral angle between the carbazole and phenyl rings.

In a closely related compound, 2-nitro-3-phenyl-9H-carbazole, the dihedral angle between the carbazole ring system and the attached phenyl ring was found to be significant, which can influence the degree of electronic communication between the two moieties. nih.goviucr.org For this compound, a similar non-planar arrangement is expected, which would modulate the extent of ICT.

The substituents at the 3 and 9 positions play a crucial role in defining the ICT characteristics of the molecule.

3-Methyl Group: The methyl group (-CH₃) is an electron-donating group. Its presence at the 3-position of the carbazole ring increases the electron density of the carbazole moiety, thereby enhancing its donor character. This increased electron-donating ability facilitates the intramolecular charge transfer to the acceptor part of the molecule upon photoexcitation.

9-Phenyl Group: The phenyl group at the 9-position (the nitrogen atom) serves as the electron acceptor. The nitrogen atom of the carbazole is involved in the π-system, and the attached phenyl ring can withdraw some of this electron density. The degree of this withdrawal and, consequently, the acceptor strength, is dependent on the torsional angle between the phenyl ring and the carbazole plane. A more planar conformation would lead to a stronger electronic coupling and potentially a more efficient ICT.

The interplay between the electron-donating methyl group and the accepting phenyl group establishes the D-A nature of this compound, which is fundamental to its optoelectronic behavior.

Excitonic Behavior and Excited State Dynamics

The excited state dynamics of carbazole and its derivatives are complex processes involving various relaxation pathways. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can relax back to the ground state (S₀) through radiative decay (fluorescence) or non-radiative decay pathways.

In carbazole-based systems, the initially prepared excited state can undergo rapid internal conversion to the lowest excited singlet state (S₁). ciac.jl.cn The lifetime of this S₁ state in carbazole itself is typically in the nanosecond range and is weakly dependent on the solvent. ciac.jl.cn The S₁ state can also undergo intersystem crossing (ISC) to a triplet state (T₁).

For this compound, the presence of the methyl and phenyl substituents would be expected to influence these excited-state dynamics. The methyl group, being electron-donating, may affect the energy levels of the singlet and triplet states. The phenyl group, through steric interactions, can influence the molecular geometry in the excited state, which in turn can affect the rates of radiative and non-radiative decay.

The excitonic behavior in the solid state would be further complicated by intermolecular interactions. In thin films, carbazole derivatives can exhibit excitonic J-aggregate-type features in their absorption and emission spectra. At high exciton (B1674681) densities, processes such as singlet-singlet annihilation can become significant decay pathways.

Electrochemical Characteristics and Redox Behavior of 3 Methyl 9 Phenyl 9h Carbazole

Cyclic Voltammetry (CV) Analysis

Cyclic voltammetry is a key technique for investigating the redox properties of electroactive molecules like 3-Methyl-9-phenyl-9H-carbazole. By studying the current response to a varying potential, crucial parameters about the compound's oxidation and reduction processes can be determined.

Reversibility of Redox Processes

The reversibility of a redox process is a critical indicator of the stability of the generated radical ion. For many 3,6-substituted carbazoles, the oxidation process is reversible. ntu.edu.tw This indicates that the resulting cation radical is stable and does not undergo rapid chemical reactions. In contrast, 3,6-unprotected carbazoles can undergo dimerization upon oxidation. ntu.edu.tw The presence of the methyl group at the 3-position and the phenyl group at the 9-position in this compound provides steric hindrance and electronic stabilization, which is expected to lead to a reversible or quasi-reversible oxidation process.

Frontier Molecular Orbital Energy Levels (HOMO-LUMO derived from Electrochemistry)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for understanding the electronic properties and charge injection capabilities of a material. These can be estimated from cyclic voltammetry data. ossila.com The HOMO level is related to the onset oxidation potential, while the LUMO level can be calculated if the reduction potential is known or estimated from the HOMO level and the optical bandgap. nankai.edu.cnresearchgate.net

The energy of the HOMO is critical in determining a molecule's ability to donate electrons (its oxidation potential). ossila.com For carbazole (B46965) derivatives, the HOMO level can be tuned by introducing different substituents. researchgate.net The electron-donating methyl group in this compound would raise the HOMO energy level compared to the unsubstituted 9-phenylcarbazole (B72232), making it a better hole-transporting material.

Since the reduction of many carbazole derivatives is often not observed electrochemically, the LUMO level is commonly estimated using the optical bandgap (Eg) obtained from UV-Vis spectroscopy, using the formula: LUMO = HOMO + Eg. researchgate.net

Table 2: Estimated Frontier Molecular Orbital Energy Levels

| Parameter | Estimated Value (eV) | Method of Estimation |

| HOMO | Higher than unsubstituted 9-phenylcarbazole | Based on the electron-donating nature of the methyl group |

| LUMO | Dependent on HOMO and optical bandgap | Calculated from HOMO and Eg |

Charge Transport Properties

Carbazole derivatives are well-known for their excellent hole-transporting capabilities, attributed to their high photochemical stability and charge carrier mobility. iieta.org

Hole and Electron Mobilities (Theoretical and Experimental Approaches)

The charge carrier mobility in amorphous organic semiconductors is a key factor for device performance. frontiersin.org Carbazole-based materials are particularly popular as hole-transporting materials. iieta.org The presence of the electron-rich carbazole core facilitates the movement of positive charge carriers (holes).

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the charge carrier mobility. frontiersin.org These calculations often focus on parameters like reorganization energy and electronic coupling between adjacent molecules. Experimentally, techniques like the time-of-flight (TOF) method or fabricating organic field-effect transistors (OFETs) are used to measure charge carrier mobilities. While specific mobility data for this compound is not available in the provided search results, the general consensus for carbazole derivatives points towards good hole mobility. The electron mobility in these materials is typically lower than the hole mobility.

Electrochemical Stability

The electrochemical stability of a material is crucial for the long-term performance and operational lifetime of electronic devices. For carbazole derivatives, the stability of the oxidized state is a key concern. As mentioned earlier, substitution at the 3 and 6 positions of the carbazole ring can prevent dimerization of the radical cations, thereby enhancing electrochemical stability. ntu.edu.tw Therefore, this compound is expected to exhibit good electrochemical stability upon repeated oxidation and reduction cycles. The stability of carbazole-based polymers in electrochromic devices has also been noted, suggesting the inherent robustness of the carbazole moiety. researchgate.net

Relationship between Electronic Structure and Electrochemical Performance

The electrochemical performance of an organic molecule is a direct manifestation of its electronic structure, particularly the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These frontier orbitals are central to the processes of charge injection, transport, and recombination in electronic devices.

The energy of the HOMO is directly related to the ionization potential of the molecule and corresponds to its ability to donate an electron (oxidation). A higher HOMO energy level means that less energy is required to remove an electron, resulting in a lower oxidation potential. The electron-donating nature of the methyl group at the 3-position in this compound is expected to raise the HOMO energy level compared to the unsubstituted 9-phenylcarbazole.

The energy of the LUMO is related to the electron affinity of the molecule and its ability to accept an electron (reduction). The phenyl group at the 9-position can influence the LUMO level, although the effect is generally less pronounced than that of substituents on the carbazole ring itself. ntu.edu.tw

The HOMO-LUMO energy gap, which can be estimated from electrochemical data and optical absorption spectra, determines the intrinsic electronic and optical properties of the molecule. A smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths (a red shift). The substitution pattern on the carbazole core is a key strategy for tuning this energy gap. nankai.edu.cn

The relationship between the electronic structure and electrochemical parameters can be summarized as follows:

Oxidation Potential and HOMO Level: The onset potential of the first oxidation wave in a cyclic voltammogram is used to estimate the HOMO energy level. For this compound, the electron-donating methyl group is expected to result in a lower oxidation potential and a correspondingly higher HOMO energy level compared to unsubstituted 9-phenylcarbazole.

Reduction Potential and LUMO Level: Similarly, the onset of the first reduction wave can be used to estimate the LUMO energy level.

Electrochemical Stability: The reversibility of the redox processes, observed in cyclic voltammetry, provides insight into the stability of the radical cations and anions formed. For charge-transporting materials, stable oxidized and reduced states are highly desirable.

To illustrate the expected electrochemical properties of this compound, the following data table provides a comparison with related, experimentally characterized carbazole derivatives. The values for this compound are estimations based on established structure-property relationships.

Interactive Data Table: Electrochemical Properties of Selected Carbazole Derivatives

| Compound | Substitution | Onset Oxidation Potential (Eoxonset vs. Fc/Fc+) | HOMO Energy Level (eV) |

| 9-Phenyl-9H-carbazole | Unsubstituted | ~1.2-1.3 V | ~-5.7 to -5.8 eV |

| 3,6-Dimethyl-9-phenyl-9H-carbazole | Electron-donating | < 1.2 V (estimated) | > -5.7 eV (estimated) |

| This compound | Electron-donating | Lower than 9-phenyl-9H-carbazole (estimated) | Higher than 9-phenyl-9H-carbazole (estimated) |

| 3,6-Dibromo-9-phenyl-9H-carbazole | Electron-withdrawing | > 1.3 V | < -5.8 eV |

Note: The values for this compound are estimations based on the known electronic effects of methyl substituents on the carbazole core. Experimental verification is required for precise values.

Interactive Data Table: Frontier Orbital Energies and Energy Gaps of Selected Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Energy Gap (eV) |

| 9-Phenyl-9H-carbazole | ~-5.75 | ~-2.3 | ~3.45 |

| 3,6-Dimethyl-9-phenyl-9H-carbazole | > -5.7 (estimated) | ~-2.2 (estimated) | < 3.5 (estimated) |

| This compound | Higher than 9-phenyl-9H-carbazole (estimated) | Similar to or slightly higher than 9-phenyl-9H-carbazole (estimated) | Slightly smaller than 9-phenyl-9H-carbazole (estimated) |

| 3,6-Dibromo-9-phenyl-9H-carbazole | < -5.8 | ~-2.4 | > 3.4 |

Note: The values for this compound are estimations. The LUMO levels are generally less affected by substituents on the carbazole ring compared to the HOMO levels. The energy gap is the difference between the HOMO and LUMO energy levels.

Structure Property Relationships in 3 Methyl 9 Phenyl 9h Carbazole

Impact of Methyl Substitution at C3 on Electronic and Geometric Properties

The introduction of a methyl group (-CH₃) at the C3 position of the carbazole (B46965) ring primarily exerts an electronic influence through an inductive effect. As an electron-donating group, the methyl substituent increases the electron density of the π-conjugated carbazole system. This destabilization of the Highest Occupied Molecular Orbital (HOMO) leads to a lower ionization potential and, consequently, a lower oxidation potential compared to the unsubstituted carbazole. This enhanced electron-donating character makes the molecule a better hole-transporting material.

Geometrically, the impact of the small methyl group at the C3 position is minimal. It does not significantly alter the planarity of the rigid carbazole core. The fundamental geometry of the fused ring system remains largely intact, ensuring that the key electronic pathways of the carbazole moiety are preserved.

Influence of Phenyl Substitution at N9 on Molecular Conformation and Electronic States

The substitution of a phenyl group at the N9 position has profound consequences for the molecule's three-dimensional structure and electronic states. Unlike the planar carbazole core, the N-phenyl ring is sterically hindered by the hydrogen atoms at the C1 and C8 positions of the carbazole unit. This steric repulsion forces the phenyl ring to adopt a twisted conformation relative to the carbazole plane. X-ray crystallographic studies on analogous 9-phenylcarbazole (B72232) derivatives have consistently shown a significant dihedral angle between the two aromatic systems, often ranging from 49° to over 84°. nih.govnih.gov

This pronounced twist disrupts the π-conjugation between the nitrogen lone pair and the phenyl ring. As a result, the electronic states of the carbazole and phenyl moieties are largely decoupled. The HOMO is predominantly localized on the electron-rich carbazole unit, while the Lowest Unoccupied Molecular Orbital (LUMO) can be influenced by both moieties, although the carbazole character often dominates. This electronic separation is a key feature of N-phenylated carbazoles. Furthermore, arylation at the 9-position is known to lower the HOMO level, which can be beneficial for tuning the band gap of the material. nankai.edu.cn

Conjugation Pathways and Delocalization Effects

In 3-Methyl-9-phenyl-9H-carbazole, the primary pathway for π-conjugation is confined to the tricyclic carbazole system. The delocalization of electrons occurs across the two fused benzene (B151609) rings and the central nitrogen-containing pyrrole (B145914) ring. The electron-donating methyl group at C3 enhances this delocalization within the carbazole core.

However, as established, the significant dihedral angle between the N-phenyl group and the carbazole plane effectively breaks the π-conjugation pathway between them. The nitrogen atom's lone pair of electrons is primarily delocalized into the carbazole ring system rather than extending into the N-phenyl substituent. This localization of the π-system on the carbazole core is a defining characteristic of 9-phenylcarbazoles and distinguishes them from derivatives where substituents are placed at positions that allow for extended planar conjugation (e.g., at C2, C7, C3, or C6).

Steric and Electronic Effects of Substituents on Photophysical and Electrochemical Performance

The combined steric and electronic effects of the methyl and phenyl groups dictate the photophysical and electrochemical behavior of this compound.

Electronic Effects : The electron-donating methyl group at C3 lowers the oxidation potential of the molecule, making it easier to remove an electron (hole injection/transport). ntu.edu.tw The phenyl group at N9 provides thermal and morphological stability without significantly altering the core electronic transitions of the carbazole unit, which are responsible for its characteristic absorption and emission properties.

Steric Effects : The steric hindrance forcing the N-phenyl ring out of plane is the most dominant geometric factor. This twisting prevents a red-shift in the absorption and emission spectra that would otherwise occur with an extended π-system. It helps to maintain the high triplet energy characteristic of the carbazole core, a crucial property for host materials in phosphorescent organic light-emitting diodes (PhOLEDs).

The electrochemical oxidation of 9-phenylcarbazoles is sensitive to substitution at the 3 and 6 positions. ntu.edu.tw The methyl group at C3 would therefore be expected to lower the oxidation potential compared to the parent 9-phenylcarbazole.

Comparison with Unsubstituted and Variously Substituted Carbazole Analogues

To understand the unique properties of this compound, it is instructive to compare it with its parent and constituent-substituted analogues.

9H-Carbazole : The unsubstituted core is a planar molecule with a high oxidation potential. It serves as the fundamental building block.

3-Methyl-9H-carbazole : Adding a methyl group at C3 lowers the oxidation potential due to its electron-donating nature. The photophysical properties are not drastically changed from the parent carbazole.

9-Phenylcarbazole : The addition of the N-phenyl group increases molecular weight, thermal stability, and solubility, while the twisted conformation largely preserves the electronic signature of the carbazole core. Its oxidation potential is high, with reported values around +1.38 V. ntu.edu.tw The absorption spectra typically show characteristic carbazole peaks around 292 nm. ntu.edu.tw

The properties of this compound can be inferred as a combination of these effects. Its oxidation potential is expected to be lower than that of 9-phenylcarbazole due to the C3-methyl group. Its photophysical properties (absorption and emission wavelengths) are anticipated to be similar to those of 9-phenylcarbazole, as the N-phenyl twist isolates the carbazole chromophore.

Interactive Data Table: Comparison of Carbazole Derivatives

| Compound Name | Key Substituents | Expected Impact on Oxidation Potential (vs. Carbazole) | Expected Molecular Geometry |

| 9H-Carbazole | None | Baseline | Planar |

| 3-Methyl-9H-carbazole | C3: -CH₃ | Lower | Planar |

| 9-Phenyl-9H-carbazole | N9: -C₆H₅ | Higher | Twisted (Large dihedral angle) |

| This compound | C3: -CH₃, N9: -C₆H₅ | Lower than 9-Phenylcarbazole | Twisted (Large dihedral angle) |

Applications of 3 Methyl 9 Phenyl 9h Carbazole in Advanced Materials

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Carbazole (B46965) derivatives are integral to the development of high-performance OLEDs and OPVs, serving various roles within the device architecture. nbinno.com Their high hole mobility and tunable energy levels make them particularly suitable for these applications. nih.gov

In both OLEDs and OPVs (including perovskite solar cells), the efficient transport of holes from the anode to the emissive or active layer is critical for device performance. Carbazole-based compounds are among the most effective p-type hole-transport materials (HTMs). researchgate.net The introduction of substituents at the 3 and 6 positions of the carbazole core is a common strategy to enhance HTM performance. nih.govrsc.org

Table 1: Comparison of Properties of Carbazole Derivatives as Hole Transport Materials

| Compound | Substitution Position | Key Finding | Device Application |

| Car nih.govrsc.org | 2,3,6,7-positions | Results in a more planar molecular alignment, promoting efficient hole extraction. acs.orgncu.edu.tw | Perovskite Solar Cells |

| Car nbinno.comrsc.org | Isomeric variant | Demonstrates the importance of substitution linkage on photovoltaic performance. acs.orgncu.edu.tw | Perovskite Solar Cells |

| KZRD | 3,6-positions (D-A type) | Exhibits smoother surface morphology and higher hole mobility, leading to a PCE of 20.40%. rsc.org | Perovskite Solar Cells |

| HTM 3c | 4-(9H-carbazol-9-yl)triphenylamine core | Showed good thermal stability and enhanced device efficiencies. mdpi.com | OLEDs |

This table is interactive. Click on the headers to sort the data.

In OLEDs, the emitting layer consists of a host material doped with a guest emitter. The host material must have a high triplet energy to confine the excitons on the guest phosphorescent or thermally activated delayed fluorescence (TADF) emitter. nih.govacs.org Carbazole derivatives are widely used as host materials due to their high triplet energies. researchgate.netacs.orgmdpi.com

The 9-phenyl-9H-carbazole structure is a common building block for host materials. nih.govresearchgate.net The introduction of a methyl group at the 3-position would likely maintain the high triplet energy of the carbazole core while potentially improving solubility and film-forming properties. Research on related compounds has shown that molecular design can lead to host materials with high glass transition temperatures and thermal stability, which are crucial for device longevity. nih.gov For instance, carbazole/benzimidazole-based bipolar molecules have been developed as effective hosts for both phosphorescent and TADF emitters, demonstrating the versatility of the carbazole unit. nih.gov

As emitters, carbazole derivatives are known for their strong fluorescence, particularly in the blue region of the spectrum. nih.govresearchgate.net While often used in host-guest systems, some carbazole derivatives have been successfully employed as non-doped emitters. nih.gov The photophysical properties of 3-Methyl-9-phenyl-9H-carbazole would depend on the extent of intramolecular charge transfer (ICT). A study on 9-phenyl-9H-carbazole-based luminophores showed that adding electron-donating groups to the phenyl ring could enhance the radiative decay process. mdpi.com This suggests that the methyl group on the carbazole ring of this compound could similarly influence its emission properties, making it a candidate for blue emissive materials.

Table 2: Performance of Selected OLEDs using Carbazole-based Host Materials

| Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency | Device Color |

| H2 | FIrpic (15 wt%) | 10.3% | 24.9 lm/W | Blue |

| H2 | Ir(ppy)₃ (10 wt%) | 9.4% | 34.1 lm/W | Green |

| p-CbzBiz | Ir(ppy)₂(acac) | 21.8% | N/A | Green |

| o-CbzBiz | 4CzIPN | 16.7% | N/A | Green (TADF) |

This table is based on data for various carbazole derivatives and is for illustrative purposes. nih.govnih.gov N/A indicates data not available in the source.

Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs) are other key areas where carbazole derivatives find application. researchgate.net In OFETs, the organic semiconductor layer's ability to transport charge carriers (hole mobility) is a critical parameter. The ordered packing and electronic coupling between molecules in the solid state govern this property. While specific data for this compound in OFETs is not available, related carbazole structures have been investigated, showing that molecular engineering can lead to high-performance p-type semiconductors.

In OSCs, carbazole derivatives are primarily used as the electron-donor material in the bulk heterojunction (BHJ) active layer, often blended with a fullerene or non-fullerene acceptor. rsc.orgrsc.org The power conversion efficiency (PCE) of OSCs is highly dependent on the donor material's light absorption, energy levels, and charge transport properties. nih.gov Carbazole-based polymers and small molecules have been designed to achieve high efficiencies. rsc.orgrsc.org The donor-π-acceptor (D-π-A) design is particularly effective, and the electron-rich carbazole unit is an excellent choice for the donor segment. nih.govrsc.org The properties of this compound, with its electron-donating methyl group, would be suitable for its use as a donor material or as a building block for more complex donor molecules for high-efficiency OSCs.

Fluorescent Probes and Dyes in Non-Biological Systems

Carbazole derivatives are well-known for their strong fluorescence, making them excellent candidates for fluorescent probes and sensors. researchgate.net Their emission properties are often sensitive to the local environment, which can be exploited for sensing applications. By attaching specific recognition units to the carbazole core, probes can be designed to selectively detect various analytes, such as metal ions or small molecules, in non-biological systems. For example, a carbazole-based probe was developed for the highly sensitive and selective detection of mercury (II) ions in an aqueous solution. researchgate.net Although there are no specific reports on this compound as a fluorescent probe, its robust fluorescence and potential for further functionalization make it a viable platform for developing new chemosensors.

Photoactive Materials and Photocatalysis

The rich electronic properties of carbazoles also lend themselves to applications in photocatalysis. wikipedia.org

In recent years, carbazole derivatives have gained attention as potent single-electron photoreductants. When excited by light, they can donate an electron to a substrate, initiating a chemical reaction. This property is valuable in organic synthesis for driving reactions under mild conditions.

Functional Coatings and Optical Devices

The inherent characteristics of the this compound scaffold, such as good charge-transporting properties and high thermal stability, are pivotal for its application in functional coatings and optical devices. While direct research on this specific compound in functional coatings is limited, the broader class of carbazole derivatives is well-regarded for creating protective and electroactive layers.

In the realm of optical devices, particularly Organic Light-Emitting Diodes (OLEDs), carbazole-based compounds are extensively utilized as host materials for phosphorescent emitters. The high triplet energy of the carbazole moiety is crucial for facilitating efficient energy transfer to the phosphorescent guest molecules, leading to high-performance OLEDs. For instance, a new indenocarbazole derivative, 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole, which shares the 9-phenyl-9H-carbazol-3-yl unit, has been synthesized and demonstrated as an excellent hole-transporting host material with high triplet energy for green phosphorescent OLEDs. nih.gov This suggests that this compound could also function effectively as a host material. The methyl group at the 3-position can further enhance solubility and influence the morphological stability of thin films, which is critical for device longevity and performance.

The general performance of OLEDs using carbazole-based hosts is notable. For example, a blue common layer structure in which green and red-emitting layers are formed by a solution process and blue common layers are thermally evaporated has been developed using a new host material possessing excellent hole transport capability and high triplet energy (T1). nih.gov This resulted in a green phosphorescent OLED with a lifetime of 1300 hours and a high current efficiency of up to 66.3 cd A⁻¹. nih.gov

| Device Component | Material Class | Key Properties | Resulting Performance |

| Host Material | Indenocarbazole derivative with 9-phenyl-9H-carbazol-3-yl unit | Excellent hole transport, High triplet energy (T1) | High current efficiency (66.3 cd A⁻¹), Long lifetime (1300 hours) for green PHOLEDs |

| Host Material | Pyridinyl-Carbazole derivatives | High triplet energy (2.81-2.82 eV) | Suitable for green and blue phosphorescent OLEDs |

| Emitter | 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole (Cz4FS) in mCP host | Aggregation-induced emission | Stable EQE and power efficiency in a wide range of current densities |

Chemosensors and Molecular Switches (non-biological sensing mechanisms)

The electron-rich nature and fluorescent properties of the carbazole core make its derivatives, including this compound, promising candidates for the development of chemosensors and molecular switches. The functional groups on the carbazole skeleton can be tailored to create specific binding sites for analytes, leading to changes in the compound's photophysical properties upon interaction.

While specific studies on this compound as a chemosensor are not widely available, the general principle has been demonstrated with other carbazole derivatives. For example, a new fluorescent sensor based on 9-ethyl-9H-carbazole and di-2-picolylamine was designed to detect Cu²⁺ ions with high selectivity in an aqueous solution through fluorescence quenching. clockss.org The 9-ethyl-9H-carbazole acts as the fluorophore, and the di-2-picolylamine moiety provides the binding site for the metal ion. clockss.org This modular design approach could be readily applied to this compound, where the methyl and phenyl groups could further modulate the sensing properties.

The development of multi-stimuli responsive materials based on carbazole derivatives for applications such as security ink and anti-counterfeiting is an active area of research. A D-A-D structured organic fluorescent dye based on two 9-phenylcarbazole (B72232) groups as electron donors and pyrimidine-2-amine as an electron acceptor exhibits reversible acidichromism and high selectivity toward trivalent metal ions like Al³⁺, Cr³⁺, and Fe³⁺. researchgate.net This demonstrates the potential of the 9-phenyl-carbazole unit in creating materials that respond to chemical stimuli with visible changes in their optical properties.

In the context of molecular switches, the ability of carbazole-containing molecules to change their conformation or electronic state in response to external stimuli is key. Although detailed studies on this compound as a molecular switch are yet to be reported, the fundamental properties of the carbazole unit suggest its suitability for such applications. The interaction with specific analytes or changes in the environment (e.g., pH, solvent polarity) could trigger a switching of its fluorescence "on" or "off," or a shift in its emission wavelength, forming the basis of a molecular switch.

| Sensor Type | Carbazole Derivative | Analyte | Sensing Mechanism |

| Fluorescent Chemosensor | 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Cu²⁺ | Fluorescence quenching |

| Multi-stimuli Responsive Dye | Di-9-phenylcarbazole-based D-A-D structure | H⁺, Al³⁺, Cr³⁺, Fe³⁺ | Acidichromism, Colorimetric and Fluorometric changes |